

Application Note: Chiral Separation and Quantification of Albuterol Enantiomers by HPLC-MS/MS

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Compound of Interest

Compound Name: (S)-Albuterol

Cat. No.: B1616424

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Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of albuterol enantiomers, (R)-albuterol and **(S)-albuterol**, in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, enabling accurate and precise quantification of the individual enantiomers. This method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, given the differential physiological effects of the albuterol enantiomers.

Introduction

Albuterol, a widely used bronchodilator for the treatment of asthma and other chronic obstructive airway diseases, is a chiral molecule existing as two enantiomers: (R)-albuterol (levalbuterol) and **(S)-albuterol**. The (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is suggested to contribute to adverse effects such as increased bronchial reactivity.^[1] Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in clinical and pharmaceutical research. This document provides a detailed protocol for the chiral separation of albuterol enantiomers using a

teicoplanin-based chiral stationary phase and detection by tandem mass spectrometry, a method known for its high sensitivity and selectivity.[2][3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of albuterol enantiomers from plasma samples.[2][3]

Materials:

- Water Oasis™ HLB SPE cartridges
- Methanol
- Deionized water
- Internal Standard (IS) solution (e.g., deuterated albuterol or a suitable analog like methoxyphenamine)[2][5]
- Human plasma samples

Procedure:

- **Conditioning:** Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
- **Sample Loading:** To 0.5 mL of plasma sample, add the internal standard. Dilute the sample with deionized water and load it onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of deionized water to remove interfering substances.
- **Elution:** Elute the albuterol enantiomers and the internal standard with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

The chiral separation is achieved using a teicoplanin-based chiral stationary phase.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Parameter	Condition
HPLC System	A validated HPLC system capable of delivering reproducible gradients.
Chiral Column	Teicoplanin-based stationary phase (e.g., Chirobiotic T)
Mobile Phase	Methanol:Acetic Acid:Ammonia (1000:5:1, v/v/v) [2] [3]
Flow Rate	0.4 - 1.0 mL/min [6] [7]
Injection Volume	10 µL
Column Temperature	25°C

Mass Spectrometry Conditions:

Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Parameter	Condition
Mass Spectrometer	A triple quadrupole mass spectrometer.
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Albuterol: m/z 240.2 → 148.4 [1] Internal Standard transition will vary based on the IS used.
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV

Data Presentation

The following tables summarize the quantitative data typically obtained with this method, compiled from various studies.

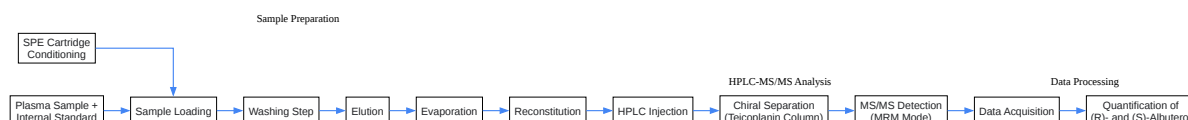
Table 1: Method Validation Parameters

Parameter	(R)-Albuterol	(S)-Albuterol	Reference(s)
Lower Limit of Quantification (LLOQ)	0.156 - 0.25 ng/mL	0.156 - 0.25 ng/mL	[2]
Linearity Range	0.156 - 10.0 ng/g (in tissue)[5] 0.5 - 50.0 ng/mL (in plasma)[2]	0.156 - 10.0 ng/g (in tissue)[5] 0.5 - 50.0 ng/mL (in plasma)[2]	[2][5]
Correlation Coefficient (r ²)	> 0.98[5]	> 0.98[5]	[2][5]
Precision (%RSD)	< 15%[5]	< 15%[5]	[5]
Accuracy (%Bias)	< ± 10%	< ± 10%	
Recovery	89 ± 5.8%[2]	89 ± 5.8%[2]	[2]

Table 2: Typical Chromatographic Performance

Parameter	(R)-Albuterol	(S)-Albuterol	Reference(s)
Retention Time (min)	~15.25[8]	~16.05[8]	[8]
Resolution (Rs)	> 1.5	> 1.5	

Mandatory Visualization



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Caption: Workflow for Chiral Separation of Albuterol Enantiomers.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the chiral separation and quantification of (R)- and **(S)-albuterol** in biological matrices. The use of a teicoplanin-based chiral stationary phase allows for effective separation, while tandem mass spectrometry ensures high selectivity and low detection limits. This detailed protocol and the accompanying performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling a deeper understanding of the stereoselective disposition of albuterol.

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